![molecular formula C9H7ClO5 B13570490 2-((7-Chlorobenzo[d][1,3]dioxol-5-yl)oxy)acetic acid](/img/structure/B13570490.png)
2-((7-Chlorobenzo[d][1,3]dioxol-5-yl)oxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((7-Chlorobenzo[d][1,3]dioxol-5-yl)oxy)acetic acid is a chemical compound that belongs to the class of benzodioxole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-Chlorobenzo[d][1,3]dioxol-5-yl)oxy)acetic acid typically involves the reaction of 7-chlorobenzo[d][1,3]dioxole with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound.
化学反応の分析
Types of Reactions
2-((7-Chlorobenzo[d][1,3]dioxol-5-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorobenzo[d][1,3]dioxole moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
2-((7-Chlorobenzo[d][1,3]dioxol-5-yl)oxy)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-((7-Chlorobenzo[d][1,3]dioxol-5-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. For instance, as a COX inhibitor, it competitively inhibits the cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the biosynthesis of prostaglandins . This inhibition reduces the production of prostaglandins, leading to anti-inflammatory and analgesic effects.
類似化合物との比較
Similar Compounds
2-(6-(2-Bromobenzoyl)benzo[d][1,3]dioxol-5-yl)acetic acid: Another benzodioxole derivative with similar biological activities.
2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)acetic acid:
Uniqueness
2-((7-Chlorobenzo[d][1,3]dioxol-5-yl)oxy)acetic acid is unique due to the presence of the chlorobenzo[d][1,3]dioxole moiety, which imparts specific biological activities and chemical reactivity. Its potential as a COX inhibitor and its diverse applications in various fields make it a valuable compound for scientific research and industrial use.
特性
分子式 |
C9H7ClO5 |
|---|---|
分子量 |
230.60 g/mol |
IUPAC名 |
2-[(7-chloro-1,3-benzodioxol-5-yl)oxy]acetic acid |
InChI |
InChI=1S/C9H7ClO5/c10-6-1-5(13-3-8(11)12)2-7-9(6)15-4-14-7/h1-2H,3-4H2,(H,11,12) |
InChIキー |
QOSVFBMCBIVTJP-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C(=CC(=C2)OCC(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


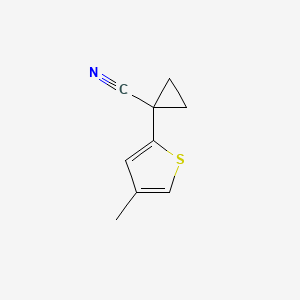
![2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B13570427.png)
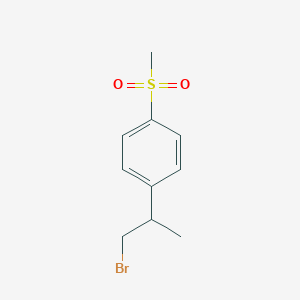
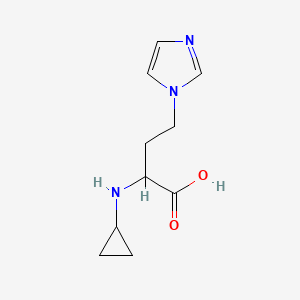
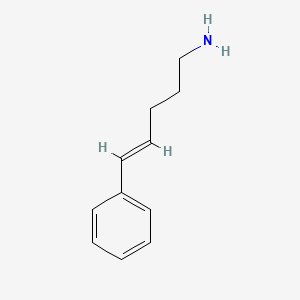
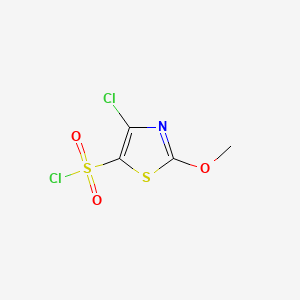

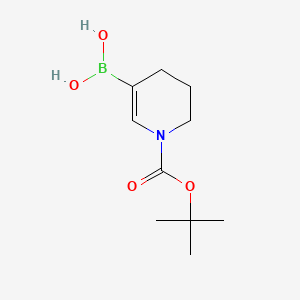


![[(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid](/img/structure/B13570496.png)

![3-[(3S)-1-tert-butoxycarbonyl-3-piperidyl]propanoic acid](/img/structure/B13570500.png)

